molecular formula C16H16N4O2S B2385170 methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate CAS No. 893932-37-1

methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Cat. No.: B2385170
CAS No.: 893932-37-1
M. Wt: 328.39
InChI Key: XVSWCFSTYPFNHR-UHFFFAOYSA-N
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Description

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Mechanism of Action

Target of Action

The primary target of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly affecting the transition from the G1 to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on other cellular processes, including DNA replication and cell division .

Pharmacokinetics

The compound’s inhibitory activity against cdk2 suggests that it can reach its target within cells

Result of Action

The result of the action of this compound is the inhibition of cell proliferation . By blocking the activity of CDK2, the compound prevents the normal progression of the cell cycle, leading to a decrease in cell growth . This can have significant effects in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-13(16(21)22-2)23-15-12-9-19-20(14(12)17-10-18-15)11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSWCFSTYPFNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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